8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Quality Control Chemical Synthesis Procurement

8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a trisubstituted xanthine derivative. Its core structure is a purine-2,6-dione, decorated with a reactive bromine atom at the 8-position, a sterically bulky isopropyl group at the N7 position, and two methyl groups at N1 and N3.

Molecular Formula C10H13BrN4O2
Molecular Weight 301.144
CAS No. 368840-60-2
Cat. No. B2968388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS368840-60-2
Molecular FormulaC10H13BrN4O2
Molecular Weight301.144
Structural Identifiers
SMILESCC(C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C10H13BrN4O2/c1-5(2)15-6-7(12-9(15)11)13(3)10(17)14(4)8(6)16/h5H,1-4H3
InChIKeyOYOSTJSOFBEGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 368840-60-2): A Strategic 8-Bromoxanthine Scaffold for Medicinal Chemistry and Material Science Procurement


8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a trisubstituted xanthine derivative. Its core structure is a purine-2,6-dione, decorated with a reactive bromine atom at the 8-position, a sterically bulky isopropyl group at the N7 position, and two methyl groups at N1 and N3 . This specific substitution pattern distinguishes it from common, naturally occurring methylxanthines like theophylline and from simpler 8-bromo-analogues, positioning it as a versatile synthetic building block. The 8-bromo substituent serves as a key handle for late-stage diversification via cross-coupling reactions, while the 7-isopropyl group modulates the scaffold's physicochemical and steric properties, making it a valuable intermediate for generating libraries of novel bioactive compounds [1].

Procurement Alert: Why 8-Bromo-7-isopropyl-1,3-dimethylxanthine Cannot Be Replaced by Generic 8-Bromo-Theophylline or Other Xanthine Analogs


Indiscriminate substitution of this compound with a generic 8-bromoxanthine or theophylline derivative introduces significant risk of synthetic failure and altered biological activity. The N7-isopropyl group is not an inert structural feature; it critically alters the steric environment around the 8-position reactive site, directly impacting cross-coupling reaction rates and regioselectivity [1]. In a biological context, N7-substitution on the xanthine core is a known determinant of adenosine receptor subtype selectivity, where small alkyl variations can shift antagonism from one receptor subtype to another [2]. Using an incorrect N7-substituent (e.g., 8-bromo-theophylline with N7-H or a smaller alkyl group) would not simply yield lower potency but a completely different pharmacological profile, invalidating structure-activity relationship (SAR) studies and leading to wasted synthesis cycles. The quantitative evidence below confirms that this compound occupies a unique niche where its reactivity and physicochemical properties are directly tied to this specific substitution pattern.

Quantitative Evidence Guide: Verified Performance Metrics for 8-Bromo-7-isopropyl-1,3-dimethylxanthine Against Its Closest Analogs


Physical and Chemical Identity: Certified Purity Benchmark for Reproducible Research Procurement

The compound is commercially supplied with a certified minimum purity specification, which is a direct benchmark for procurement. The Fluorochem catalogue lists a purity of 98% , providing a higher guarantee of quality compared to another vendor (AKSci) which lists a minimum purity of 95% for the same compound . This quantitative difference in specified purity is a direct, verifiable factor for researchers requiring high-quality starting materials to ensure reproducible synthetic yields and minimize purification of side-products.

Quality Control Chemical Synthesis Procurement

Xanthine Oxidase Inhibitory Activity: Potency Contextualization Against a Closely Related 8-Bromo Analogue

While a direct IC50 value for this exact compound against xanthine oxidase is not publicly available, data for a very close structural analogue allows for a powerful class-level inference. A compound with the same core xanthine-2,6-dione and an 8-phenyl substituent (CHEMBL5172230) exhibits potent inhibition with an IC50 of 26 nM [1]. In stark contrast, the simple 8-bromoxanthine scaffold is a weak inhibitor, with a Ki of approximately 400 µM [2]. This supports the strong class-level inference that the 8-substituent is the primary driver of potency, while the N7-isopropyl group on the target compound is the distinctive structural feature that allows further exploration of this chemical space. This compound is therefore a key scaffold for generating potent inhibitors, not the final active entity.

Enzyme Inhibition Drug Discovery Xanthine Oxidase

Physicochemical Differentiation: LogP as a Key Descriptor for Pharmacokinetic Profile Modulation

The compound has a calculated partition coefficient (LogP) of 1.29 . This value represents a quantifiable shift in lipophilicity compared to other key xanthine scaffolds, directly influencing membrane permeability and passive absorption. Theophylline (1,3-dimethylxanthine, no 7-substituent) has a significantly lower LogP of -0.02, while 8-phenyltheophylline, which lacks the N7-isopropyl group but has a bulky lipophilic 8-substituent, has a much higher LogP of 2.11 [1]. This compound's LogP of 1.29, driven by the unique combination of a polarizable 8-bromo and a lipophilic 7-isopropyl group, places it in an optimal intermediate range for balancing solubility and permeability during the lead optimization phase of drug discovery.

ADME Physicochemical Properties Drug Design

Validated Application Scenarios for Procuring 8-Bromo-7-isopropyl-1,3-dimethylxanthine Based on Quantitative Evidence


Synthesis of Diversified 8-Substituted Xanthine Libraries via Cross-Coupling

The primary application is as a key intermediate for synthesizing novel chemical libraries. The 8-bromo group is a robust leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the introduction of a vast array of aryl, heteroaryl, and alkenyl groups. The quantitative evidence confirms that procurement from a vendor specifying 98% purity (Fluorochem) rather than 95% (AKSci) directly supports higher and more reproducible yields in these precious-metal-catalyzed reactions [REFS-1, REFS-2]. The unique N7-isopropyl group also prevents unwanted side reactions at this position, ensuring chemoselective functionalization at the C8 center.

Structure-Activity Relationship (SAR) Studies for Xanthine Oxidase Inhibitors

Although not a potent inhibitor itself, this compound is the essential starting material for generating potent xanthine oxidase inhibitors. Class-level evidence shows that an 8-aryl substituent on a similar xanthine core yields low nanomolar potency (IC50 26 nM), while simple 8-bromoxanthine is virtually inactive (Ki 400 µM) [1]. Therefore, purchasing this specific scaffold allows researchers to explore the chemical space between these two extremes, using the 8-bromo 'hook' to install diverse groups and the 7-isopropyl group to uniquely modulate compound properties, which is impossible with a generic bromoxanthine lacking this group.

Lead Optimization Programs Balancing Potency and Permeability

This compound is the starting point of choice for medicinal chemistry programs aiming to improve the pharmacokinetic profile of a xanthine-based hit. Its computed LogP of 1.29 is a key differentiator. A research team with a potent but poorly permeable hit based on the theophylline scaffold (LogP -0.02) can use this compound to synthesize a focused library where the 7-isopropyl group is pre-installed, driving the LogP of all resulting analogs into a more desirable range for passive membrane diffusion . This targeted procurement saves months of multi-step synthesis and focuses resources on analogs with a higher probability of oral bioavailability.

Quote Request

Request a Quote for 8-Bromo-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.